molecular formula C8H4N2S B14753198 Thiireno[b]quinoxaline CAS No. 286-91-9

Thiireno[b]quinoxaline

Cat. No.: B14753198
CAS No.: 286-91-9
M. Wt: 160.20 g/mol
InChI Key: YEEQOWREUIZORH-UHFFFAOYSA-N
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Description

Thiireno[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a thiirene ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiireno[b]quinoxaline typically involves the cyclo-condensation of appropriate precursors. One common method includes the reaction of 3-aminoquinoxaline-2-thiol with α-haloketones in the presence of acetic acid . This reaction proceeds through a one-pot cyclo-condensation process, resulting in the formation of the this compound ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using microwave irradiation, ultrasound irradiation, and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Thiireno[b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Thiireno[b]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiireno[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of quinoxaline have been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases . This interaction can lead to the downregulation of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Thiireno[b]quinoxaline can be compared with other similar compounds, such as:

Conclusion

This compound is a compound of significant interest due to its unique structural properties and diverse applications in various scientific fields

Properties

CAS No.

286-91-9

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

thiireno[2,3-b]quinoxaline

InChI

InChI=1S/C8H4N2S/c1-2-4-6-5(3-1)9-7-8(10-6)11-7/h1-4H

InChI Key

YEEQOWREUIZORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)S3

Origin of Product

United States

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